molecular formula C5H6N2O2 B2855774 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate CAS No. 86477-05-6

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate

Cat. No.: B2855774
CAS No.: 86477-05-6
M. Wt: 126.115
InChI Key: QIRHBUZYRQSEBZ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes both pyrrole and oxadiazole moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product on an industrial scale .

Chemical Reactions Analysis

Cycloaddition Reactions with Alkynes

Sydnones exhibit regioselective [3+2]-cycloaddition reactions with alkynes to form pyrazole derivatives. For example, reactions with dimethyl acetylenedicarboxylate (DMAD) yield pyrazole-4,5-dicarboxylates after decarboxylation (Scheme 1) .

Reaction Conditions and Yields

DipolarophileSolventTemperature (°C)Time (h)Yield (%)
DMADXyleneReflux692
PhenylacetyleneToluene1102460–80
DibenzoylacetyleneBenzene801285

The reaction proceeds via a concerted mechanism, forming a bicyclic intermediate that rapidly loses CO₂ to aromatize into the pyrazole core . Electron-withdrawing substituents on the dipolarophile enhance reactivity by lowering the LUMO energy, as shown by rate constants (e.g., kDMAD=580L mol1 s1k_{\text{DMAD}}=580\,\text{L mol}^{-1}\text{ s}^{-1}) .

Oxidation and Functionalization

Oxidative transformations of pyrrolo-oxadiazole derivatives have been explored using m-chloroperbenzoic acid (mCPBA). For instance, oxidation at −2–3°C in THF leads to epoxide intermediates, which undergo ring-opening and recyclization to form 1,3-oxazinoquinolinediones (Scheme 2) .

Key Observations

  • Substituents on the aromatic ring (e.g., methyl, fluorine, phenyl) do not significantly alter the reaction pathway.

  • Reaction progress is visually indicated by color changes (orange → light yellow) .

  • Products are characterized by 1H^1\text{H} and 13C^{13}\text{C} NMR, with carbonyl signals at δ 165–170 ppm and methyl groups at δ 1.4–2.0 ppm .

Substituent Effects on Reactivity

The electronic nature of substituents on the sydnone core influences cycloaddition efficiency:

Substituent (R)Relative Rate (krelk_{\text{rel}})
-OCH₃1.00
-Cl0.78
-NO₂0.62

Electron-donating groups (e.g., -OCH₃) increase the HOMO energy of the sydnone, accelerating reactions with electron-deficient dipolarophiles .

Mechanistic Pathways

  • Step 1 : [3+2]-Cycloaddition between the sydnone’s 1,3-dipole and the dipolarophile’s π-system.

  • Step 2 : Retro-Diels-Alder elimination of CO₂, driven by aromatic stabilization of the pyrazole product .

  • Kinetics : Activation entropy (\Delta S^\neq ) ranges from −106 to −121 J·mol⁻¹·K⁻¹, indicating a highly ordered transition state .

Experimental Validation

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 289.0945 for C₁₃H₁₁N₃O₄⁺) confirm product structures .

  • IR Spectroscopy : Stretching frequencies at 1720–1740 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N) validate functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain derivatives were effective against drug-resistant strains of bacteria, making them potential candidates for new antibiotic development .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines through the activation of specific pathways involved in programmed cell death. This suggests that this compound could serve as a scaffold for the development of novel anticancer agents .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound has been utilized to synthesize new polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. This makes it suitable for applications in coatings and composites where durability is essential .

2.2 Conductive Polymers

The compound's unique electronic properties allow it to be used in the development of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into these systems has been shown to enhance charge transport efficiency .

Environmental Science

3.1 Biodegradable Materials

The potential for this compound to be incorporated into biodegradable materials is being explored. Research indicates that when used as a component in biopolymers, it can enhance the degradation rate under environmental conditions. This property is particularly valuable for applications in packaging and disposable products where environmental impact is a concern .

3.2 Chemical Sensors

Another promising application lies in the field of chemical sensing. The compound can be functionalized to create sensors capable of detecting specific pollutants or toxins in the environment. Preliminary studies suggest that these sensors exhibit high sensitivity and selectivity toward target analytes .

Case Studies

Application Area Study Reference Key Findings
Antimicrobial Activity Effective against drug-resistant bacteria; potential for new antibiotics
Anticancer Properties Induces apoptosis in cancer cell lines; promising scaffold for drug development
Polymer Chemistry Improves mechanical strength and thermal stability of polymers
Conductive Polymers Enhances charge transport efficiency in OLEDs and OPVs
Biodegradable Materials Increases degradation rate of biopolymers; environmentally friendly applications
Chemical Sensors High sensitivity and selectivity for detecting environmental pollutants

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is unique due to its specific ring fusion and the presence of both pyrrole and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3O2C_6H_7N_3O_2 with a molecular weight of approximately 153.14 g/mol. Its structure features a pyrrolo ring fused with an oxadiazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds within the pyrrolo family exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium have shown effectiveness against several pathogenic bacteria. A study utilizing a microplate Alamar Blue assay demonstrated that certain derivatives exhibited significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets due to their antibiotic resistance profiles .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AA. baumannii0.25 µg/mL
Compound BP. aeruginosa0.50 µg/mL

Antifungal Activity

The antifungal properties of related compounds have also been explored. For example:

  • Fungal Strain Testing : In vitro assays revealed that pyrrolo derivatives demonstrated varying degrees of antifungal activity against strains such as Candida albicans. The results indicated effective concentrations leading to significant growth inhibition compared to control groups.
CompoundFungal StrainEffective Concentration (EC50)
Compound CC. albicans115.5 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and therapeutic potential of new compounds:

  • Cell Viability Assays : The cytotoxic effects of 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium were evaluated using RAW 264.7 cell lines. The half-maximal inhibitory concentration (IC50) was determined to be around 500 µg/mL, suggesting moderate toxicity levels.

Study on Hemolytic Activity

A study focused on the hemolytic activity of pyrrolo derivatives found that while some exhibited mild hemolytic effects on human erythrocytes, the levels were significantly lower than those observed in standard hemolytic agents like streptomycin. This suggests a favorable safety profile for potential therapeutic applications .

Genotoxicity Assessment

Genotoxicity studies conducted on these compounds revealed minimal chromosomal aberrations in treated lymphocytes compared to control groups. This indicates that while the compound shows promising biological activity, it may have a relatively low risk for genotoxic effects.

Q & A

Basic Research Questions

Q. What are the common synthesis pathways for 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate, and how can experimental conditions be optimized?

Synthesis typically involves cyclization and oxidation steps. For example, analogous heterocycles are synthesized via refluxing precursors like chloranil in xylene under controlled conditions . Optimization strategies include:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Statistical DOE : Apply factorial design to screen variables (temperature, solvent, catalyst) and identify optimal conditions .

Table 1 : Key Reaction Parameters for Cyclization

VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–150120+35% efficiency
SolventToluene, XyleneXyleneImproved solubility

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Critical characterization techniques include:

  • NMR Spectroscopy : Analyze ring protons (δ 6.5–8.5 ppm for aromatic protons) and heteroatom environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₇N₃O₂ requires m/z 153.0534) .
  • X-ray Crystallography : Resolve fused-ring geometry and confirm tautomeric forms .

Table 2 : Reference Data from PubChem

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
InChI KeyCRHQFARYCSJPQS-UHFFFAOYSA-N

Q. What are the primary reaction mechanisms involving this compound’s heterocyclic core?

The fused pyrrole-oxadiazole system undergoes:

  • Electrophilic Substitution : Reactivity at the pyrrole nitrogen due to electron-rich π-system .
  • Oxidation/Reduction : Modify the oxadiazole ring’s electronic properties; e.g., oxidation with m-CPBA introduces polar functional groups .
  • Computational Validation : Use Gaussian or ORCA to model charge distribution and predict regioselectivity .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound’s reactivity and stability?

  • Reaction Path Search : Combine ab initio molecular dynamics (AIMD) with machine learning to map potential energy surfaces and identify side reactions .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in different media .
  • Degradation Pathways : Use quantum mechanics/molecular mechanics (QM/MM) to model hydrolytic or thermal decomposition .

Q. How should researchers address contradictory data in experimental results (e.g., varying yields or unexpected byproducts)?

  • Root-Cause Analysis :
    • Reproducibility Checks : Verify purity of starting materials and inert atmosphere conditions .
    • Advanced Analytics : Use LC-MS/MS to detect trace intermediates or degradation products .
  • Statistical Contradiction Resolution : Apply ANOVA to determine if outliers are statistically significant .

Q. What multi-step synthetic strategies are viable for derivatives of this compound, and how can intermediates be purified?

  • Stepwise Functionalization : Introduce substituents via Suzuki coupling or click chemistry, followed by cyclization .
  • Purification : Use membrane separation (nanofiltration) or preparative HPLC to isolate polar intermediates .

Table 3 : Example Multi-Step Synthesis Workflow

StepReaction TypeKey IntermediateYield
1Nucleophilic AcylationCarboxylate Ester75%
2CyclizationOxadiazole Core60%
3OxidationFinal Product45%

Q. What methodologies are recommended for evaluating its pharmacological activity?

  • In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina .
  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or cytotoxicity in HepG2 cells .

Q. How can researchers investigate the environmental fate of this compound?

  • Atmospheric Chemistry Models : Simulate photodegradation pathways using software like EPISuite .
  • Ecotoxicity Testing : Use OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .

Q. What safety protocols are critical when handling this compound?

  • Lab Training : Follow CLP guidelines for teratogenic or mutagenic risks; use glove boxes for air-sensitive steps .
  • Waste Management : Neutralize acidic byproducts before disposal .

Q. How can cross-disciplinary approaches advance research on this compound?

  • Materials Science : Explore its use in organic semiconductors via bandgap calculations .
  • Chemical Engineering : Optimize continuous-flow synthesis using microreactors to enhance scalability .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-c]oxadiazol-7-ium-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5-4-2-1-3-7(4)6-9-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRHBUZYRQSEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=[N+]2C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Nitroproline (17.0 g, 118 mmol) was suspended in ether (400 ml) and cooled in ice. Trifluoroacetic anhydride (16.5 ml, 120 mmol) was then added dropwise over 30 minutes and the mixture left to warm to room temperature whilst stirring over 16 hours. The mixture was evaporated in vacuo to an oil and purified by column chromatography on silica gel using an eluant of ethyl acetate to afford the title compound, 9.8 g.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

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